molecular formula C11H11ClF3N3 B2682460 5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride CAS No. 1909326-85-7

5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride

Cat. No. B2682460
CAS RN: 1909326-85-7
M. Wt: 277.68
InChI Key: HNWPAWGRGLAWMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine hydrochloride” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. It also has a trifluoromethyl group attached to a phenyl ring .


Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including substitutions, additions, and oxidations . The specific reactions that “this compound” can undergo are not documented.

Scientific Research Applications

Synthesis and Characterization of Heterocyclic Compounds

Research has demonstrated the utility of similar pyrazole compounds in the synthesis of heterocyclic dyes and other bioactive molecules. For example, Tao et al. (2019) explored the coupling of 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylic acid with various heterocyclic diazo salts to produce mono-/bi-heterocyclic dyes, indicating the versatility of pyrazole derivatives in developing compounds with specific optical properties (Tao et al., 2019).

Antimicrobial and Cytotoxic Activity

Noolvi et al. (2014) synthesized a series of benzimidazole derivatives with antimicrobial and cytotoxic activities, highlighting the potential of pyrazole compounds in medicinal chemistry as precursors for developing therapeutic agents (Noolvi et al., 2014).

Antidiabetic Agents

Research by Kees et al. (1996) on the synthesis and structure-activity relationship studies of pyrazolone derivatives revealed potent antihyperglycemic agents in obese, diabetic mice, underscoring the potential of pyrazole compounds in treating diabetes (Kees et al., 1996).

Anticancer Agents

Chavva et al. (2013) focused on synthesizing novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives, which exhibited promising anticancer activity against several cancer cell lines, demonstrating the compound's relevance in cancer research (Chavva et al., 2013).

Schiff Base Applications

Amarasekara et al. (2009) studied the structural tautomerism of 4-acylpyrazolone Schiff bases, which play a crucial role in the development of various pharmacophore sites for antitumor, antifungal, and antibacterial agents. This research indicates the importance of pyrazole derivatives in designing new therapeutic agents (Amarasekara et al., 2009).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. Pyrazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer activities . The specific mechanism of action for this compound is not documented.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Pyrazoles are generally considered to have low toxicity, but specific safety data for this compound is not available .

Future Directions

The future directions for research on this compound would depend on its observed biological activities. Given the wide range of activities exhibited by pyrazole derivatives, it could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

5-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3.ClH/c1-7-5-10(15)16-17(7)9-4-2-3-8(6-9)11(12,13)14;/h2-6H,1H3,(H2,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNWPAWGRGLAWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=CC(=C2)C(F)(F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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